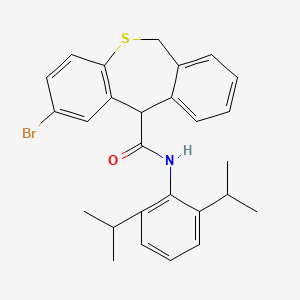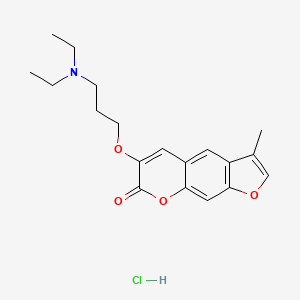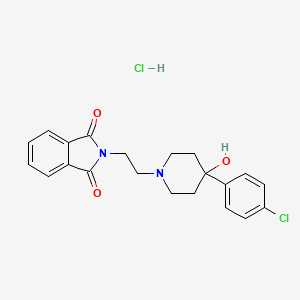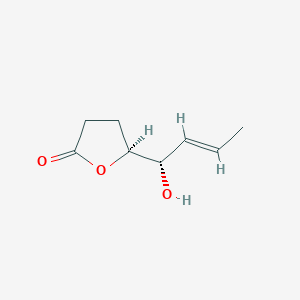
Nigrosporalactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nigrosporalactone is a natural product isolated from the endophytic fungus Nigrospora sp. It is a δ-hydroxy-γ-lactone with a molecular formula of C8H12O3 and a molecular weight of 156.1791. This compound has garnered attention due to its diverse biological activities, including herbicidal and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nigrosporalactone can be synthesized through a unified strategy for the preparation of δ-hydroxy-γ-lactones. This method involves a photocatalyzed radical ionic sequence for the preparation of γ-lactones. The reaction conditions can be adjusted to access a diastereoisomeric mixture or a single diasteroisomer of the lactones . Additionally, the reaction of 2-(trimethylsiloxy)furan with orthocarboxylic esters, acetals, and acylal in the presence of Lewis acids can afford this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Nigrosporalactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids for substitution reactions and oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions include various lactone derivatives, which can exhibit different biological activities .
Scientific Research Applications
Nigrosporalactone has several scientific research applications:
Chemistry: It serves as a model compound for studying lactone synthesis and reactivity.
Medicine: Its antifungal and herbicidal properties are being explored for potential therapeutic applications.
Industry: It can be used in agricultural applications for plant protection due to its herbicidal activity.
Mechanism of Action
The mechanism by which nigrosporalactone exerts its effects involves binding to specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of enzymes such as β-ketoacyl reductase in E. coli and N-myristoyl transferase in C. albicans . These interactions disrupt essential cellular processes, leading to the antimicrobial effects observed.
Comparison with Similar Compounds
Nigrosporalactone can be compared with other similar compounds, such as:
Solanapyrone N and O: These are solanapyrone analogues isolated from the same endophytic fungus Nigrospora sp.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and diverse biological activities make it a valuable subject for further research and development.
Properties
CAS No. |
23790-99-0 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
(5S)-5-[(E,1S)-1-hydroxybut-2-enyl]oxolan-2-one |
InChI |
InChI=1S/C8H12O3/c1-2-3-6(9)7-4-5-8(10)11-7/h2-3,6-7,9H,4-5H2,1H3/b3-2+/t6-,7-/m0/s1 |
InChI Key |
HSLUVDZLTGWSDM-VHJVCUAWSA-N |
Isomeric SMILES |
C/C=C/[C@@H]([C@@H]1CCC(=O)O1)O |
Canonical SMILES |
CC=CC(C1CCC(=O)O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


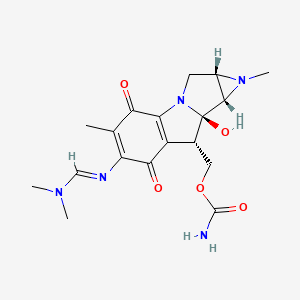
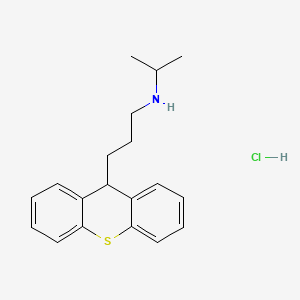
![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine](/img/structure/B12769127.png)
![(2S,6R,7R)-2,6-dibromo-9,11-dimethyl-1,4,9,11-tetrazatricyclo[5.4.0.02,6]undecane-3,5,8,10-tetrone](/img/structure/B12769149.png)
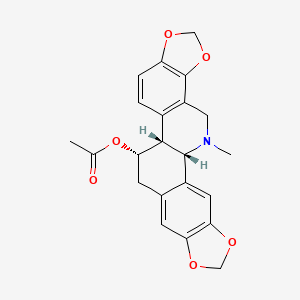
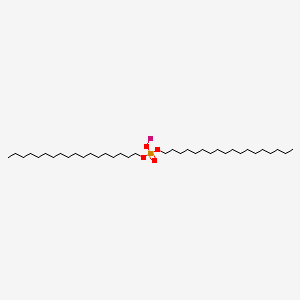
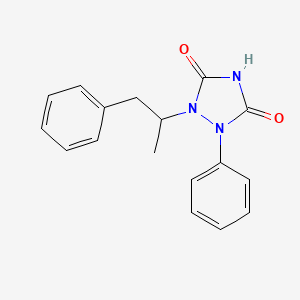
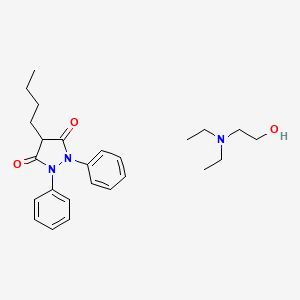
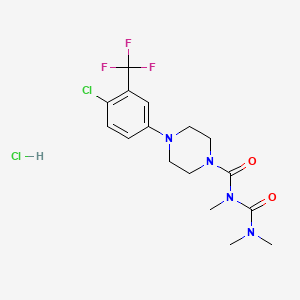
![aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate](/img/structure/B12769176.png)
